LSD1 Enzyme Inhibition Potency: 1-Cyclopentylcyclopropanamine vs. Tranylcypromine (Parent Scaffold)
1-Cyclopentylcyclopropanamine inhibits recombinant LSD1 with an IC50 of 1.59 µM (1.59E+3 nM) under defined in vitro conditions [1]. In comparison, the prototypical cyclopropylamine LSD1 inhibitor tranylcypromine (trans-2-phenylcyclopropylamine) exhibits an IC50 of approximately 32 µM for LSD1 under comparable biochemical assay conditions, as reported in patent literature [2]. This represents an approximately 20-fold improvement in biochemical potency achieved by replacing the phenyl ring with a cyclopentyl group at the 1-position of the cyclopropane core. The data are derived from independent studies (BindingDB fluorescence assay vs. patent biochemical assay) and should be interpreted as cross-study comparable evidence rather than a direct head-to-head comparison.
| Evidence Dimension | LSD1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.59 µM (1.59E+3 nM); fluorescence assay using recombinant LSD1 (157–852) expressed in E. coli BL21(DE) |
| Comparator Or Baseline | Tranylcypromine (trans-2-phenylcyclopropylamine): IC50 ≈ 32 µM as reported in patent US20130303545 for phenylcyclopropylamine |
| Quantified Difference | Approximately 20-fold lower IC50 (greater potency) for 1-cyclopentylcyclopropanamine |
| Conditions | Target compound: BindingDB fluorescence assay; recombinant LSD1 residues 157–852, E. coli expression. Comparator: LSD1 biochemical assay from patent literature. |
Why This Matters
A 20-fold potency advantage enables the use of lower compound concentrations in cellular assays, reducing the risk of off-target effects and solvent toxicity, which is a critical selection criterion for chemical probe development.
- [1] BindingDB Entry BDBM50075575 (CHEMBL3415351). Affinity Data: IC50 = 1.59E+3 nM for LSD1. Assay: Inhibition of recombinant LSD1 (157 to 852) expressed in Escherichia coli BL21(DE) by fluorescence assay. Available at: https://www.bindingdb.org. View Source
- [2] Maes T, Buesa Arjol C. CYCLOPROPYLAMINE DERIVATIVES USEFUL AS LSD1 INHIBITORS. US Patent Application US20130303545 (2013). Reported IC50 for phenylcyclopropylamine: 32 µM. Available at: https://patents.google.com. View Source
